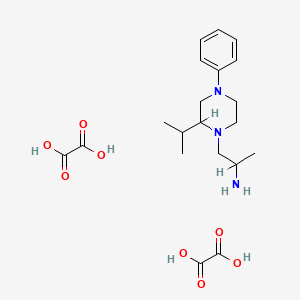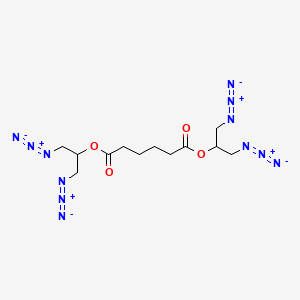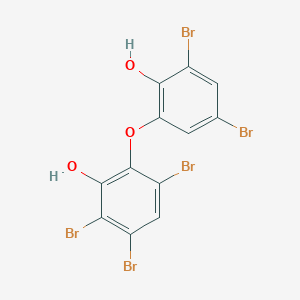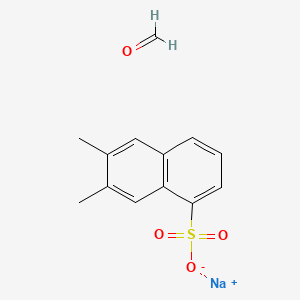
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a thiourea derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods aim to optimize reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism by which (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazolidinones and related heterocycles. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-2,4-Diphenyl-5-(phenylimino)-1,2,4-thiadiazolidin-3-one lies in its specific substitution pattern and the presence of the phenylimino group. This structural feature may confer unique reactivity and biological activity compared to other related compounds.
Propiedades
Número CAS |
77303-41-4 |
|---|---|
Fórmula molecular |
C20H15N3OS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-5-phenylimino-1,2,4-thiadiazolidin-3-one |
InChI |
InChI=1S/C20H15N3OS/c24-20-22(17-12-6-2-7-13-17)19(21-16-10-4-1-5-11-16)25-23(20)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
DGJGVNWJLYOHDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2N(C(=O)N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


